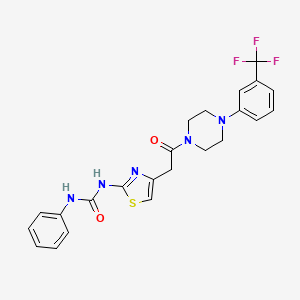

![molecular formula C28H29N3O3 B2371019 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1111010-21-9](/img/structure/B2371019.png)

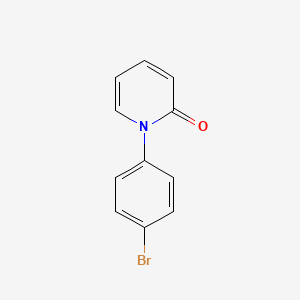

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.

BenchChem offers high-quality 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biorenewable Molecules

Background: 4-Hydroxy-2-pyrones are intriguing due to their potential as biorenewable molecules. Researchers are interested in these compounds as they offer a sustainable alternative to petroleum-derived feedstocks for chemical production.

Applications::- Green Chemistry: 4-hydroxy-2-pyrones can serve as building blocks for environmentally friendly chemical processes. Their synthesis methods align with green chemistry principles, emphasizing efficiency, safety, and reduced environmental impact .

- Polyketide Synthesis: These pyrones are widespread in nature and exhibit versatile bioactivity. Researchers explore their use in polyketide synthesis, aiming to create valuable natural products .

- Biosynthetic Approaches: Scientists actively develop biosynthetic pathways for constructing both natural and unnatural polysubstituted 4-hydroxy-2-pyrones. These approaches leverage the cyclization of tricarbonyl compounds .

Heterocyclic Synthesis

Background: Heterocyclic compounds play a crucial role in organic synthesis and pharmaceutical research. 4-hydroxy-2-pyrones belong to this class and offer unique features.

Applications::- Heterocycle Synthesis: Researchers utilize 4-hydroxy-2-pyrones as reagents in the synthesis of related heterocycles. These compounds participate in the construction of four-membered to seven-membered heterocyclic rings, some of which exhibit significant biological activities .

Bioisosteric Applications

Background: Bioisosteres are functional groups or molecules that have similar biological properties due to their structural resemblance to a specific moiety.

Applications::- Glutamate Analog Synthesis: The 4-hydroxy-1,2,3-triazole moiety serves as a bioisostere, mimicking the distal (S)-glutamic acid carboxyl group. Researchers have applied this approach to create promising glutamate analogs .

Photo-Initiators

Background: Photo-initiators are compounds that initiate polymerization or other chemical reactions upon exposure to light.

Applications::- Flocculant Synthesis: 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone, a derivative of 4-hydroxy-2-pyrones, acts as a photo-initiator. It has been used in the synthesis of polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM), which serve as flocculants .

Retro-Michael Reaction

Background: The retro-Michael reaction involves the cleavage of a carbon-carbon bond adjacent to a carbonyl group.

Applications::- Bioactive Compound Preparation: Researchers have applied this methodology to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, albeit with moderate yield .

Further Ring Modification

Background: Exploring modifications to the pyrone ring can lead to novel compounds with diverse properties.

Applications::特性

IUPAC Name |

4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c1-19-11-13-23(14-12-19)34-18-22(32)17-31-26-10-6-4-8-24(26)29-28(31)21-15-27(33)30(16-21)25-9-5-3-7-20(25)2/h3-14,21-22,32H,15-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDCWIODVLQZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

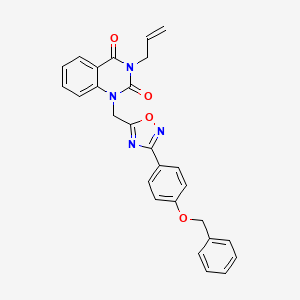

![2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid](/img/structure/B2370936.png)

![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B2370941.png)

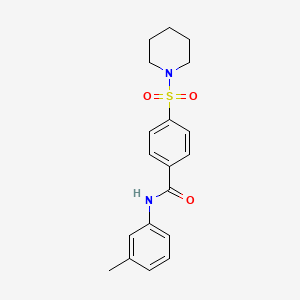

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2370943.png)

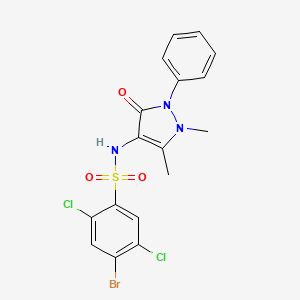

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2370948.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![2-[4-[(Z)-2-Cyano-3-[1-(4-methoxyphenyl)ethylamino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370950.png)

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2370954.png)